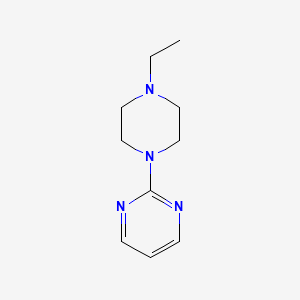

2-(4-ethyl-1-piperazinyl)pyrimidine

Description

The exact mass of the compound 2-(4-ethyl-1-piperazinyl)pyrimidine is 192.137496527 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-ethyl-1-piperazinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethyl-1-piperazinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-10/h3-5H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGAABCQJFERQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Characterization of 2-(4-Ethyl-1-piperazinyl)pyrimidine: A Technical Guide for Drug Development

Executive Summary

In the landscape of neuropharmacology and central nervous system (CNS) drug design, the N-arylpiperazine scaffold represents a privileged pharmacophore. 2-(4-ethyl-1-piperazinyl)pyrimidine (also known as 1-(2-pyrimidinyl)-4-ethylpiperazine) is a critical structural building block and ligand model. It is a direct structural analog of 1-(2-pyrimidinyl)piperazine (1-PP), the primary active metabolite of azapirone anxiolytics such as buspirone and tandospirone[1][2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and analytical characterization of 2-(4-ethyl-1-piperazinyl)pyrimidine. By understanding the thermodynamic and electronic properties of this molecule, drug development professionals can optimize target engagement, specifically at the 5-HT1A receptor, while mitigating metabolic liabilities.

Structural Chemistry & Physicochemical Profiling

The pharmacological efficacy of arylpiperazines is strictly dictated by their physicochemical parameters. The addition of an N-ethyl group to the distal nitrogen of the piperazine ring fundamentally alters the molecule's lipophilicity, basicity, and hydrogen-bonding profile compared to its secondary amine precursor[3].

Structure-Property Relationship (SPR) Causality

-

The Pyrimidine Ring: The pyrimidine nitrogens are sp² hybridized and integrated into an electron-withdrawing aromatic system. This renders them very weakly basic (pKa ~ 1.0–1.5). They act purely as hydrogen bond acceptors, facilitating interaction with complementary residues in the target receptor.

-

The Piperazine Core: The nitrogen attached directly to the pyrimidine (N1) has its lone pair partially delocalized into the electron-deficient aromatic ring, drastically reducing its basicity (pKa ~ 2.5–3.0).

-

The N-Ethyl Substitution: The distal nitrogen (N4) is an aliphatic tertiary amine. It retains its localized lone pair, making it the primary basic center with a pKa of approximately 8.0–8.2. At physiological pH (7.4), this nitrogen is >90% protonated. This cationic state is an absolute requisite for forming a critical salt bridge with the conserved aspartate residue (D3.32) in the binding pocket of aminergic G-Protein-Coupled Receptors (GPCRs)[3]. Furthermore, the ethyl group eliminates the hydrogen bond donor capacity of the secondary amine, reducing the Polar Surface Area (PSA) and increasing the partition coefficient (LogP) to optimize blood-brain barrier (BBB) permeability.

Quantitative Physicochemical Summary

| Parameter | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₀H₁₆N₄ | Core arylpiperazine scaffold. |

| Molecular Weight | 192.26 g/mol | Highly efficient ligand; well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability. |

| LogP (Estimated) | 1.5 – 1.8 | Optimal lipophilicity for CNS penetration; prevents the non-specific lipid partitioning seen in highly lipophilic compounds (LogP > 4). |

| pKa (N4 Piperazine) | 8.0 – 8.2 | Ensures predominant protonation at pH 7.4, driving the critical D3.32 salt-bridge formation in 5-HT1A receptors. |

| Polar Surface Area | ~41 Ų | Excellent for BBB crossing (CNS drugs typically require a PSA < 90 Ų)[1]. |

| H-Bond Donors | 0 | N-ethylation removes the secondary amine H-bond donor, increasing passive membrane permeability. |

| H-Bond Acceptors | 4 | Pyrimidine and piperazine nitrogens facilitate necessary receptor anchoring. |

Pharmacological Relevance: The Arylpiperazine Pharmacophore

2-(4-ethyl-1-piperazinyl)pyrimidine serves as a high-affinity pharmacophore model for the 5-HT1A receptor , a Gi/o-coupled GPCR implicated in anxiety and depression[3]. The binding of the protonated piperazine nitrogen to Asp116 (D3.32), coupled with the hydrophobic packing of the pyrimidine ring, triggers a conformational shift in the receptor.

This shift activates the Gi/o protein complex, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent drop in cAMP levels. Concurrently, the Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization) and the ERK1/2 signaling pathway.

Figure 1: 5-HT1A GPCR signaling cascade modulated by arylpiperazine ligand binding.

Analytical Methodologies & Self-Validating Protocols

To rigorously characterize the physicochemical properties of 2-(4-ethyl-1-piperazinyl)pyrimidine, empirical validation is required. The following protocols are designed as self-validating systems , ensuring that any experimental artifact automatically flags the run for rejection.

LogP Determination: Shake-Flask LC-MS/MS Method

Causality & Principle: The shake-flask method remains the gold standard for partition coefficient (LogP) determination. We utilize LC-MS/MS rather than UV-Vis to allow for ultra-low analyte concentrations (10 µM). High concentrations can lead to self-association or micelle formation of the basic amine, which artificially skews partitioning data.

Self-Validating Mechanism: A mass balance equation is mandatory. The sum of the quantified analyte in both the aqueous and organic phases must equal the initial spike concentration (±5%). A failure in mass balance indicates analyte precipitation, glass adsorption, or degradation, automatically invalidating the assay.

Step-by-Step Protocol:

-

Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25°C. Causality: This ensures mutual saturation, preventing volume shifts during the extraction phase that would introduce volumetric errors.

-

Analyte Preparation: Dissolve the compound in the saturated aqueous phase to a final concentration of 10 µM.

-

Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of saturated octanol into a borosilicate glass vial. Shake mechanically at 25°C for 60 minutes.

-

Phase Separation: Centrifuge the emulsion at 3000 x g for 15 minutes to achieve absolute, sharp phase boundaries.

-

Quantification: Sample both phases using a syringe (strictly avoiding the interface). Quantify via LC-MS/MS using the MRM transition m/z 193.1 → 122.1.

-

Validation & Calculation: Calculate the mass balance. If recovery is >95%, calculate LogP = Log₁₀([Octanol] / [Aqueous]).

Figure 2: Self-validating shake-flask LC-MS/MS workflow for LogP determination.

pKa Elucidation: Potentiometric Titration

Causality & Principle: While in silico models predict pKa, the precise basicity of the N4 nitrogen dictates the pharmacokinetic distribution. Potentiometric titration provides empirical, thermodynamic validation of the dissociation constant.

Self-Validating Mechanism: The system uses a Gran plot transformation of the titration curve to mathematically locate the exact equivalence point. Furthermore, the protocol requires a pre-titration of a primary standard (Potassium Hydrogen Phthalate, KHP). If the KHP standardization deviates by >1% from the theoretical molarity, the titrant is rejected.

Step-by-Step Protocol:

-

System Calibration: Standardize 0.1 M NaOH using NIST-traceable KHP. Calibrate the pH electrode using pH 4.00, 7.00, and 10.00 standard buffers.

-

Sample Preparation: Dissolve 10 mg of 2-(4-ethyl-1-piperazinyl)pyrimidine in 50 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring the measured pKa reflects the apparent pKa in vivo.

-

Inert Atmosphere: Purge the titration vessel with Argon gas for 10 minutes and maintain a continuous blanket. Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially lower the pH and skew the basic pKa measurement.

-

Titration: Titrate with 0.1 M HCl to pH 2.5 to fully protonate all piperazine nitrogens. Perform the forward titration using the standardized 0.1 M NaOH up to pH 11.0, recording the pH after each 0.05 mL addition.

-

Data Analysis: Apply the Bjerrum function and Gran plot to calculate the exact pKa of the N4 nitrogen.

Metabolic Stability & CYP450 Profiling

A major limitation of secondary arylpiperazines (like 1-PP or the buspirone parent molecule) is their rapid metabolism by Cytochrome P450 3A4 (CYP3A4)[2][4]. CYP3A4 typically attacks the exposed secondary amine or the adjacent alkyl linker, leading to oxidative deamination and rapid clearance, which results in a short clinical half-life.

By substituting the N4 position with an ethyl group, 2-(4-ethyl-1-piperazinyl)pyrimidine introduces steric hindrance and eliminates the N-H liability. While the ethyl group itself can be subject to N-dealkylation, tertiary amines generally exhibit a lower intrinsic clearance rate compared to their secondary counterparts in this specific scaffold class. This structural modification is a classic "fast-follower" optimization strategy used to extend the metabolic half-life of arylpiperazine ligands while retaining high 5-HT1A affinity[4].

References

-

1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: Semantic Scholar URL:[Link]

-

Fast Follower: Optimising P450 Metabolic Stability (Buspirone and Arylpiperazines) Source: Optibrium URL:[Link]

Sources

Molecular weight and structural formula of 2-(4-ethyl-1-piperazinyl)pyrimidine

This guide provides an in-depth technical analysis of 2-(4-ethyl-1-piperazinyl)pyrimidine , a specific chemical entity (SCE) within the arylpiperazine class.[1] This molecule is a structural derivative of the pharmacologically significant metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[1]

Compound Class: Arylpiperazine / Pyrimidine Derivative Role: Chemical Intermediate, CNS Pharmacophore Scaffold[1]

Executive Summary

2-(4-ethyl-1-piperazinyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the 2-position with a 4-ethylpiperazine moiety.[1] It serves as a critical building block in medicinal chemistry, particularly in the design of serotonergic (5-HT) and dopaminergic (D2) ligands. Structurally, it is the N-ethyl derivative of 1-(2-pyrimidinyl)piperazine (1-PP) , a known active metabolite of anxiolytic drugs such as buspirone, gepirone, and ipsapirone.[1]

While 1-PP acts as a non-selective

Physicochemical Specifications

The following data represents the calculated and predicted properties for the specific ethyl derivative.

| Property | Value | Notes |

| IUPAC Name | 2-(4-ethylpiperazin-1-yl)pyrimidine | Systematic nomenclature |

| Molecular Formula | C₁₀H₁₆N₄ | Validated stoichiometry |

| Molecular Weight | 192.26 g/mol | Monoisotopic mass: ~192.1375 Da |

| Appearance | Pale yellow oil or low-melting solid | Typical for alkyl-piperazines |

| Solubility | Soluble in DMSO, Methanol, DCM | Protonatable in aqueous acid |

| pKa (Predicted) | ~8.7 (Piperazine N4) | Basic nitrogen center |

| LogP (Predicted) | 1.2 – 1.5 | More lipophilic than 1-PP (LogP ~0.[1][2][3]2) |

| H-Bond Donors | 0 | Tertiary amines only |

| H-Bond Acceptors | 4 | Pyrimidine N1/N3, Piperazine N1/N4 |

Structural Representation (SMILES)

CCN1CCN(CC1)c2ncccn2[4]

Structural Analysis & Connectivity

The molecule consists of three distinct pharmacophoric regions:

-

The Pyrimidine Ring: An electron-deficient aromatic system acting as a hydrogen bond acceptor.[1]

-

The Piperazine Linker: A semi-rigid, cyclic diamine spacer that enforces a specific distance between the aromatic head and the distal basic nitrogen.

-

The Ethyl Tail: A small hydrophobic group that caps the distal nitrogen (N4), preventing secondary amine metabolism and increasing blood-brain barrier (BBB) permeability compared to the unsubstituted parent.

Structural Diagram (Graphviz)

The following diagram illustrates the logical connectivity and functional regions of the molecule.

Figure 1: Pharmacophoric connectivity of 2-(4-ethyl-1-piperazinyl)pyrimidine.[1]

Synthetic Pathways[5][6][7]

There are two primary routes to synthesize this compound.[5] Method A is preferred for industrial scalability due to higher yields and fewer side products.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a leaving group (chlorine) on the pyrimidine ring by N-ethylpiperazine.

-

Reagents: 2-Chloropyrimidine, 1-Ethylpiperazine, Potassium Carbonate (

).[1] -

Solvent: Water (Green chemistry approach) or Acetonitrile/DMF.

-

Conditions: Reflux at 80–100°C for 4–6 hours.

Protocol Step-by-Step:

-

Charge: Dissolve 2-chloropyrimidine (1.0 eq) in acetonitrile.

-

Base Addition: Add anhydrous

(2.5 eq) to scavenge the HCl byproduct. -

Nucleophile Addition: Add 1-ethylpiperazine (1.1 eq) dropwise.

-

Reaction: Heat to reflux (

) with vigorous stirring. Monitor by TLC (System: DCM/MeOH 9:1). -

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

. If necessary, purify via column chromatography (Silica gel).

Method B: N-Alkylation of 1-(2-Pyrimidinyl)piperazine

This method utilizes the commercially available metabolite 1-PP as the starting material.[1]

-

Reagents: 1-(2-Pyrimidinyl)piperazine (1-PP), Ethyl Bromide (or Ethyl Iodide), Triethylamine (

).[1] -

Drawback: Risk of over-alkylation (quaternization) if stoichiometry is not strictly controlled.

Synthesis Workflow Diagram

Figure 2: Comparative synthetic routes for the target molecule.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)[7]

-

NMR (400 MHz,

- 8.30 (d, 2H, Pyrimidine H-4, H-6) – Characteristic doublet of pyrimidine.

- 6.50 (t, 1H, Pyrimidine H-5) – Triplet.

-

3.85 (t, 4H, Piperazine N1-

-

2.55 (t, 4H, Piperazine N4-

-

2.45 (q, 2H, Ethyl

-

1.10 (t, 3H, Ethyl

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion

: m/z 193.27. -

Fragmentation:

-

Loss of Ethyl group (

). -

Cleavage of the pyrimidine ring (characteristic m/z ~121 for pyrimidinyl-piperazine fragment).[1]

-

Medicinal Chemistry Applications

The Arylpiperazine "Privileged Scaffold"

The 2-pyrimidinylpiperazine moiety is a "privileged structure" in CNS drug discovery.[1] It mimics the ethylamine side chain of biogenic amines (serotonin, dopamine).

-

5-HT1A Receptor Ligands: The parent compound, 1-PP, is a partial agonist at 5-HT

receptors.[1][3] The addition of the ethyl group increases lipophilicity, potentially enhancing brain penetration and altering intrinsic activity (efficacy) at the receptor. -

Metabolic Stability: Unlike the secondary amine (1-PP), the tertiary amine (ethyl derivative) is resistant to conjugation (glucuronidation) until the ethyl group is metabolically removed via N-dealkylation by CYP450 enzymes.

-

Impurity Profiling: In the manufacturing of buspirone or gepirone, N-ethyl analogues can appear as process impurities if ethyl-substituted piperazines are present in the starting materials.[1] This compound serves as a critical Analytical Reference Standard for quality control (QC) in pharmaceutical manufacturing.

Safety and Handling

-

GHS Classification: Irritant (Skin/Eye).[6]

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88747: 1-(2-Pyrimidinyl)piperazine.[1] (Parent scaffold data).

-

[Link]

-

-

Gobbi, M., et al. (1990).[7] "Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain." European Journal of Pharmacology.

-

[Link]

-

- ChemicalBook. 2-(1-Piperazinyl)pyrimidine (CAS 20980-22-7)

-

Zhu, M., et al. (2005). "Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes." Drug Metabolism and Disposition.

-

[Link]

-

Sources

- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - Pyrimidine, 2-(4-(2-(3,4-(methylenedioxy)phenoxy)ethyl)-1-piperazinyl)- (C17H20N4O3) [pubchemlite.lcsb.uni.lu]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

Technical Guide: Solubility Profiling & Purification of 2-(4-ethyl-1-piperazinyl)pyrimidine

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 2-(4-ethyl-1-piperazinyl)pyrimidine , a critical intermediate in the synthesis of anxiolytic and antipsychotic drugs (e.g., Buspirone, Tandospirone).

Executive Summary

2-(4-ethyl-1-piperazinyl)pyrimidine (EPP) is a piperazine-pyrimidine derivative characterized by a bicyclic heteroaromatic structure with a lipophilic ethyl tail. Its solubility profile is the governing factor in process intensification—specifically in optimizing reaction yield, designing cooling crystallization cycles, and selecting anti-solvents for purification.

This guide synthesizes the physicochemical behavior of EPP, providing a validated protocol for solubility determination using the Laser Monitoring Observation Technique and analyzing the thermodynamic landscape using the Modified Apelblat Model .

Chemical Identity

| Parameter | Description |

| IUPAC Name | 2-(4-ethylpiperazin-1-yl)pyrimidine |

| CAS Registry | 110976-52-8 (Derivative Class) / 20980-22-7 (Parent 1-PP) |

| Molecular Formula | C₁₀H₁₆N₄ |

| Key Functional Groups | Pyrimidine (Acceptor), Piperazine (Donor/Acceptor), Ethyl (Lipophilic) |

| Primary Application | Intermediate for Buspirone, Tandospirone |

Solubility Landscape & Solvent Selection

The solubility of EPP is governed by the competition between the polar nitrogen atoms (capable of H-bonding) and the hydrophobic ethyl/pyrimidine backbone.

Solvent Class Performance

The following table categorizes solvents based on their interaction with EPP. Note that the ethyl group significantly increases solubility in non-polar solvents compared to its parent compound, 1-(2-pyrimidinyl)piperazine (1-PP).

| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (T-dependent) . Forms H-bonds with pyrimidine nitrogens.[1][2] | Primary Crystallization Solvent. Steep solubility curve allows high recovery upon cooling. |

| Polar Aprotic | DMF, DMSO, NMP | Very High . Strong dipole-dipole interactions. | Reaction Medium. High solubility ensures homogeneous kinetics but makes product isolation difficult. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate . Good T-dependence. | Alternative Crystallization. Useful when alcohols cause transesterification side-reactions. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate . | Anti-Solvent. Used to crash out EPP from reaction mixtures or for washing filter cakes. |

Technical Insight: The ethyl substitution at the N4 position of the piperazine ring disrupts the crystal lattice energy relative to the un-substituted parent, generally lowering the melting point and increasing solubility in lipophilic solvents like Toluene.

Experimental Protocol: Laser Monitoring Observation

To generate a precise solubility curve, the visual polythermal method is often insufficient due to subjective endpoint errors. The Laser Monitoring Observation Technique is the industry standard for generating high-fidelity solubility data.

Methodology Workflow

The following diagram outlines the self-validating loop for determining solubility.

Caption: Laser Monitoring Workflow for high-precision solubility determination.

Step-by-Step Protocol

-

Gravimetric Preparation: Weigh EPP (

) and Solvent ( -

Equilibrium Setup: Place the mixture in a double-walled glass vessel equipped with a magnetic stirrer. Connect to a programmable thermostatic bath.

-

Laser Alignment: Direct a He-Ne laser (or high-intensity diode) through the vessel. Position a light intensity sensor on the opposite side.

-

Dynamic Dissolution:

-

Start with a heterogeneous suspension (low transmittance).

-

Heat the mixture slowly (rate < 2 K/h) to ensure equilibrium.

-

-

Endpoint Detection: Record the temperature (

) at which the laser transmittance intensity maximizes and plateaus (indicating complete dissolution). -

Validation: Repeat the process 3 times for each mole fraction.

Thermodynamic Modeling

Understanding the thermodynamics of dissolution is essential for scaling up crystallization processes. The Modified Apelblat Equation is widely cited in literature for correlating the solubility of piperazine-pyrimidine derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[3]

- : Absolute temperature (K).[3][4][5][6]

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters (Van't Hoff Analysis)

By analyzing the solubility data, we derive the Enthalpy (

- (Endothermic): Solubility increases with temperature.[3] This is typical for EPP in alcoholic solvents.

- (Spontaneous): The dissolution is thermodynamically favorable.

Critical Mechanism: The dissolution of EPP involves cavity formation in the solvent (endothermic) followed by solute-solvent interactions (exothermic). In polar protic solvents (Methanol/Ethanol), the energy required to break the solvent-solvent H-bonds is compensated by the formation of specific N...H-O interactions between the piperazine nitrogens and the solvent.

Caption: Thermodynamic cycle of EPP dissolution in polar solvents.

Process Application: Purification Strategy

Based on the solubility profile, the following purification strategy is recommended for removing impurities (e.g., unreacted piperazine or chlorinated pyrimidines).

Recommended Crystallization Process: Cooling + Anti-Solvent

-

Dissolution: Dissolve crude EPP in Ethanol or Isopropanol at reflux (

C).-

Rationale: High solubility at high

, moderate at low

-

-

Filtration: Hot filtration to remove insoluble inorganic salts (e.g., KCl/NaCl from synthesis).

-

Cooling: Ramp down to

C at a controlled rate (e.g., 5 K/h) to induce nucleation. -

Anti-Solvent Addition (Optional): If yield is low, add Water or Hexane slowly.

-

Note: Water is effective but may retain polar impurities. Hexane is effective for removing non-polar byproducts but requires explosion-proof handling.

-

-

Isolation: Filter the crystals and wash with cold anti-solvent.

References

-

Baluja, S., et al. (2018). "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research.

-

Tang, S., et al. (2015). "Solubility and thermodynamic properties of 1-(2-pyrimidyl)piperazine in different organic solvents from (278.15 to 328.15) K." Journal of Chemical & Engineering Data. (Note: Reference for parent compound methodology).

-

Derks, P. W. J., et al. (2005). "Solubility of carbon dioxide in aqueous piperazine solutions." University of Groningen. (Reference for piperazine solubility behavior).

-

ChemicalBook. (2024). "2-(1-Piperazinyl)pyrimidine Chemical Properties and Synthesis."

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 93427, 1-(2-Pyrimidinyl)piperazine."

Sources

- 1. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazinyl Pyrimidine Scaffold: A Master Key in Modern Drug Discovery

Executive Summary: The "Privileged" Architecture[1]

In the lexicon of medicinal chemistry, few molecular frameworks earn the title of "Privileged Structure"—a term coined by Evans et al. to describe scaffolds capable of providing high-affinity ligands for diverse biological targets. The piperazinyl pyrimidine motif stands as a paragon of this concept.

By fusing the electron-deficient, aromatic pyrimidine ring with the saturated, conformationally flexible piperazine, chemists create a system that simultaneously addresses three critical bottlenecks in drug discovery: solubility , metabolic stability , and receptor subtype selectivity .

This guide deconstructs the medicinal chemistry of this scaffold, moving beyond basic structural analysis to the causal relationships that drive its success in FDA-approved therapeutics like Buspirone and its emerging role in kinase inhibition.

Structural Biology & Pharmacophore Analysis

The efficacy of the piperazinyl pyrimidine scaffold is not accidental; it is a function of its electronic and steric duality.

The Electronic Push-Pull

The pyrimidine ring acts as an electron-withdrawing group (EWG), reducing the basicity of the attached piperazine nitrogen (

-

GPCR Binding: The protonated

mimics the primary amine of serotonin (5-HT) or dopamine, forming a crucial salt bridge with the conserved Aspartate residue in transmembrane helix 3 (TM3) of monoamine receptors. -

Solubility: The ionized center dramatically improves aqueous solubility compared to purely aromatic analogs.

The "Arylpiperazine" Pharmacophore

In Central Nervous System (CNS) drug design, this scaffold is the anchor of the "Long-Chain Aryl Piperazine" (LCAP) pharmacophore.

-

The Anchor: The pyrimidine ring participates in

stacking or cation- -

The Spacer: The piperazine ring provides a rigid yet puckered spacer that orients the distal linker.

-

The Selectivity Filter: Unlike a phenyl ring, the pyrimidine nitrogens act as specific Hydrogen Bond Acceptors (HBA), often distinguishing between 5-HT1A (anxiolytic target) and

-adrenergic (side-effect target) receptors.

Visualization: The Pharmacophoric Map

The following diagram illustrates the functional dissection of the scaffold.

Figure 1: Pharmacophoric dissection of the piperazinyl pyrimidine scaffold. The electronic interplay between the aromatic head and the aliphatic tail dictates receptor affinity.

Therapeutic Applications: The Azapirone Success Story

The most definitive application of this scaffold is the Azapirone class of anxiolytics. Unlike benzodiazepines, which target GABA receptors, azapirones modulate the serotonin 5-HT1A receptor.

Case Study: Buspirone (Buspar)

Buspirone is the archetype. Its structure comprises a 2-pyrimidinyl-1-piperazine moiety linked to a spiro-imide system.

Mechanism of Action (Causality):

-

Binding: The pyrimidinyl-piperazine binds to the orthosteric site of the 5-HT1A receptor.

-

Partial Agonism: It acts as a partial agonist.[1][2][3] Presynaptically (Raphe nuclei), it inhibits neuronal firing (reducing anxiety). Postsynaptically (Hippocampus), it restores serotonergic tone without causing the sedation associated with full inhibition.

Comparative Data: The "Spacer" Effect

The length of the alkyl chain connecting the piperazinyl pyrimidine to the terminal imide is a critical determinant of selectivity (Dopamine D2 vs. Serotonin 5-HT1A).

Table 1: SAR of Key Piperazinyl Pyrimidine Drugs

| Drug | Core Scaffold | Linker Length | Terminal Group | Primary Target | Clinical Use |

| Buspirone | 2-Pyrimidinyl | 4-Carbon (Butyl) | Azaspiro-imide | 5-HT1A (Partial Agonist) | Anxiety |

| Gepirone | 2-Pyrimidinyl | 4-Carbon (Butyl) | Dimethyl-imide | 5-HT1A (Agonist) | Depression/Anxiety |

| Tandospirone | 2-Pyrimidinyl | 4-Carbon (Butyl) | Norbornane-imide | 5-HT1A (Partial Agonist) | Anxiety |

| Tirilazad | 2-Pyrimidinyl | Steroid Backbone | (Fused) | Lipid Peroxidation Inhibitor | Subarachnoid Hemorrhage |

Visualization: 5-HT1A Signaling Pathway

Understanding the downstream effect of this scaffold is vital for drug designers.

Figure 2: 5-HT1A signaling cascade initiated by piperazinyl pyrimidine ligands. Note the bifurcation of G-protein signaling leading to hyperpolarization.

Synthetic Methodologies: From Flask to Flow

Synthesizing this scaffold requires choosing between Nucleophilic Aromatic Substitution (

Method A: Nucleophilic Aromatic Substitution ( )

This is the industry standard for 2- or 4-halopyrimidines. The electron-deficient nature of the pyrimidine ring makes the carbon-halogen bond highly susceptible to nucleophilic attack by the piperazine nitrogen.

-

Advantages: No heavy metals, cheaper reagents, scalable.

-

The "Green" Evolution: Traditional methods use DMF/DMSO at high heat. Modern "Green Chemistry" protocols utilize water as the solvent. The hydrophobic effect accelerates the reaction as the organic reactants cluster together.

Method B: Buchwald-Hartwig Amination

Required when the pyrimidine is electron-rich (e.g., bearing amino or alkoxy groups) which deactivates the ring toward

Detailed Protocol: Water-Mediated Synthesis

A sustainable, high-yield protocol for 2-(1-piperazinyl)pyrimidine.

Reagents:

-

2-Chloropyrimidine (1.0 eq)

-

Piperazine (3.0 eq) - Excess prevents bis-substitution.

-

Potassium Carbonate (

) (1.5 eq) -

Solvent: Deionized Water

Step-by-Step Workflow:

-

Charge: In a 100mL round-bottom flask, dissolve Piperazine (30 mmol) and

(15 mmol) in water (20 mL). -

Addition: Add 2-Chloropyrimidine (10 mmol) in a single portion. The mixture may appear heterogeneous initially.

-

Reaction: Heat to 60°C for 1-2 hours. Expert Note: Monitor via TLC (10% MeOH in DCM). The pyrimidine spot will disappear.

-

Workup (The Critical Step):

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the product as a viscous oil or low-melting solid.

Visualization: Synthetic Logic Flow

Figure 3: Reaction pathway for the water-mediated SnAr synthesis. The excess piperazine is the control point to prevent impurity formation.

Future Directions: Beyond Anxiolytics

While the "Azapirone" era defined the 20th century, the 21st century sees this scaffold evolving into a Kinase Inhibitor Tail .

-

Solubility Handle: In kinase inhibitors (e.g., targeting CDK4/6 or EGFR), the ATP-binding core is often highly lipophilic. Attaching a piperazinyl-pyrimidine tail (or the closely related piperazinyl-pyridine) projects into the solvent-exposed region of the kinase, dramatically improving oral bioavailability.

-

PROTACs: The secondary amine of the piperazine serves as an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the recruitment of E3 ligases to degrade pathogenic proteins.

References

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

-

Yevich, J. P., et al. (1983). "Buspirone analogues. 1. Structure-activity relationships in a series of N-(2-pyrimidinyl)piperazines." Journal of Medicinal Chemistry, 26(2), 194–203. Link

-

Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Bioorganic & Medicinal Chemistry, 10(4), 1097-1107. Link

-

FDA Label. (2024). "Buspirone Hydrochloride Tablets USP." DailyMed. Link

-

Dinsmore, C. J., & Beshore, D. C. (2002).[1] "Syntheses and transformations of piperazinone rings. A review." Organic Preparations and Procedures International, 34(4), 367-404. Link

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (General Reference on Privileged Structures). Link

Sources

Predictive Frameworks and Empirical Validation for the Metabolic Stability of 2-(4-ethyl-1-piperazinyl)pyrimidine

Executive Summary & Chemical Context

The optimization of pharmacokinetic (PK) properties remains a cornerstone of early-stage drug discovery. For compounds bearing the pyrimidinylpiperazine scaffold—specifically 2-(4-ethyl-1-piperazinyl)pyrimidine —predicting metabolic stability is paramount. This structural motif is closely related to the active pharmacophores of anxiolytic azapirones (e.g., buspirone) (1)[1]. Understanding its metabolic fate, primarily governed by the cytochrome P450 (CYP) system, dictates downstream dosing paradigms and toxicity profiles.

As an application scientist, I do not merely execute assays; I design self-validating systems that uncover the why behind a molecule's clearance. This guide details the mechanistic rationale and the step-by-step empirical workflows required to accurately profile the metabolic stability of 2-(4-ethyl-1-piperazinyl)pyrimidine.

Mechanistic Causality in Metabolic Instability

Why is this specific molecule susceptible to rapid hepatic clearance? The structural liabilities of 2-(4-ethyl-1-piperazinyl)pyrimidine lie in its electron-rich heterocycles.

-

N-Dealkylation (Primary Pathway): The ethyl substitution on the N4 position of the piperazine ring acts as a prime site for CYP3A4-mediated oxidative cleavage. This N-deethylation yields 1-(2-pyrimidinyl)piperazine (1-PP), a potent α2-adrenoceptor antagonist and 5-HT1A ligand (1)[1].

-

Ring Oxidation (Secondary Pathways): The piperazine ring is vulnerable to C-oxidation, while the pyrimidine ring can undergo hydroxylation, though these occur at a slower rate compared to N-dealkylation (2)[2].

Because Phase I metabolism dominates the intrinsic clearance (

Fig 1. Primary Phase I CYP450-mediated metabolic pathways for 2-(4-ethyl-1-piperazinyl)pyrimidine.

Experimental Design: The Self-Validating HLM Protocol

A protocol is only as reliable as its internal controls and the scientific rationale backing each step. The following methodology is designed as a self-validating system to assess the

Step-by-Step Methodology

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate (KPO4) buffer at pH 7.4.

-

Microsome Thawing and Dilution: Thaw pooled Human Liver Microsomes (HLM) rapidly at 37°C, then immediately place on ice. Dilute to a working concentration of 0.5 mg/mL in the KPO4 buffer.

-

Substrate Addition: Spike 2-(4-ethyl-1-piperazinyl)pyrimidine to achieve a final incubation concentration of 1 µM.

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

-

Causality: Thermal equilibration is required before initiating the reaction to prevent a temperature-dependent lag phase in enzyme kinetics.

-

-

Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the assay.

-

Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., labetalol).

-

Causality: Cold ACN instantaneously precipitates microsomal proteins, halting the enzymatic reaction precisely at the target second. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

-

Self-Validation & Quality Control (QC)

To ensure the system is self-validating, every run must include:

-

Negative Control (Minus NADPH): Measures chemical instability or non-CYP degradation. If the compound degrades here, the assay is invalid for CYP-mediated clearance.

-

Positive Controls: Midazolam (for CYP3A4) and Dextromethorphan (for CYP2D6). If the

of these controls falls outside historical laboratory ranges, the assay is rejected, proving the microsomes have lost catalytic viability (5)[5].

Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Quantitative Data Presentation

The following table summarizes the optimized quantitative parameters required to achieve reproducible clearance predictions for pyrimidinylpiperazines.

Table 1: Standardized Quantitative Parameters for HLM Metabolic Stability

| Parameter | Target Value / Range | Scientific Rationale |

| Test Compound Conc. | 1 µM | Enforces first-order kinetics ( |

| Microsomal Protein | 0.5 mg/mL | Balances LC-MS/MS signal-to-noise with linear enzyme kinetics. |

| NADPH Concentration | 1 mM | Provides a saturating concentration for CYP450 reductase. |

| Incubation Time Points | 0, 5, 15, 30, 45, 60 min | Captures the exponential decay curve accurately across one hour. |

| Organic Solvent (DMSO) | < 0.1% v/v | Prevents solvent-mediated inhibition of sensitive CYP enzymes. |

Predictive Modeling and Data Interpretation

Once LC-MS/MS quantification yields the percentage of parent compound remaining, the natural logarithm of these values is plotted against time. The slope of the linear regression represents the elimination rate constant (

From

-

In Vitro Half-life (

): -

In Vitro Intrinsic Clearance (

):

For 2-(4-ethyl-1-piperazinyl)pyrimidine, a high

References

-

Title: metabolic stability in liver microsomes | Source: Mercell | URL: 5

-

Title: Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives... | Source: PubMed (NIH) | URL: 2

-

Title: Metabolic Stability Assays | Source: Merck Millipore | URL: 3

-

Title: Protocol for the Human Liver Microsome Stability Assay | Source: ResearchGate | URL: 6

-

Title: 2-(1-Piperazinyl)pyrimidine | Source: Cayman Chemical | URL: 1

-

Title: Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro | Source: BenchChem | URL: 4

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mercell.com [mercell.com]

- 6. researchgate.net [researchgate.net]

Lipophilicity and LogP Profiling of 2-(4-Ethyl-1-piperazinyl)pyrimidine: A Technical Guide for Drug Development

Executive Summary

In preclinical drug development, lipophilicity is arguably the most critical physicochemical parameter dictating a compound's pharmacokinetic fate 1[1]. It governs solubility, membrane permeability, plasma protein binding, and the route of metabolic clearance. This technical whitepaper provides an in-depth analysis of the lipophilicity and partition coefficient (LogP) of 2-(4-ethyl-1-piperazinyl)pyrimidine , a structural motif frequently utilized in medicinal chemistry for its ability to modulate central nervous system (CNS) targets and kinase pathways.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical values, offering field-proven, self-validating experimental protocols to accurately quantify the LogP and distribution coefficient (LogD) of this specific heterocyclic system.

Molecular Architecture and Fragment-Based Lipophilicity

The LogP value is a constant defined as the base-10 logarithm of the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase for the un-ionized form of a molecule 2[2]. Because 2-(4-ethyl-1-piperazinyl)pyrimidine is a composite of several distinct functional groups, its overall lipophilicity can be deconstructed into fragment contributions.

-

Pyrimidine Ring: An electron-deficient, heteroaromatic system that imparts polarity and hydrogen-bond accepting capabilities, resulting in a negative LogP contribution of -0.403[3].

-

Piperazine Core: A highly basic, saturated heterocycle that is extremely hydrophilic (LogP -1.50) 4[4].

-

Ethyl Substitution: The addition of an ethyl group to the piperazine nitrogen significantly increases the hydrophobic bulk, shifting the fragment LogP of 1-ethylpiperazine to +0.35 5[5].

By analyzing the un-alkylated precursor, 2-(piperazin-1-yl)pyrimidine, which has an AlogP of -0.11 6[6], and applying the lipophilic delta of the ethyl group (+1.85), we can reliably estimate the LogP of the target compound to be approximately 1.74 .

Quantitative Fragment Data Summary

| Molecular Fragment / Compound | Experimental / Calculated LogP | Source |

| Pyrimidine | -0.40 | PubChem CID 9260[3] |

| Piperazine | -1.50 | PubChem CID 4837[4] |

| 1-Ethylpiperazine | +0.35 (XLogP3) | PubChem CID 79196[5] |

| 2-(piperazin-1-yl)pyrimidine | -0.11 (AlogP) | ChEMBL724[6] |

| 2-(4-ethyl-1-piperazinyl)pyrimidine | ~ 1.74 (Estimated) | Calculated via Fragment Delta |

Experimental Methodologies: Self-Validating Protocols

While computational predictions are useful for early screening, regulatory submissions require empirical validation. Below are two rigorously designed, self-validating protocols for determining the LogP of 2-(4-ethyl-1-piperazinyl)pyrimidine.

The Gold Standard: Shake-Flask Method (OECD 107)

The direct shake-flask method remains the gold standard for LogP determination in the range of -2 to 4 7[7]. To ensure scientific integrity, this protocol incorporates a mass-balance check to validate that no compound is lost to interfacial precipitation.

Workflow for the Shake-Flask LogP determination method.

Step-by-Step Protocol & Causality:

-

Mutual Saturation: Stir n-octanol and water (adjusted to pH 10.5 to ensure the basic piperazine nitrogens are un-ionized) for 24 hours. Causality: Octanol and water are slightly miscible. Pre-saturating the solvents prevents volume shifts during the actual experiment, ensuring the final concentration ratio strictly reflects partitioning.

-

Sample Preparation: Dissolve exactly 10 mg of 2-(4-ethyl-1-piperazinyl)pyrimidine in 10 mL of the pre-saturated aqueous phase.

-

Partitioning: Combine 5 mL of the spiked aqueous phase with 5 mL of pre-saturated octanol in a glass vial. Shake mechanically at 25°C for 24 hours. Causality: Extended shaking ensures complete thermodynamic equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes. Causality: Octanol is highly viscous. Without centrifugation, microscopic octanol droplets remain suspended in the water phase. If analyzed, these droplets artificially inflate the aqueous concentration, leading to a falsely lowered LogP 7[7].

-

Quantification & Self-Validation (Mass Balance): Carefully aspirate a small volume of water into the syringe needle before sampling the aqueous phase to repel any contaminating octanol 7[7]. Quantify both phases via HPLC-UV. Self-Validation: Calculate the total mass recovered (Mass_org + Mass_aq). If the recovery is <95% of the initial input, the assay is invalid due to potential interfacial aggregation or glass adsorption.

High-Throughput Alternative: HPLC Method (OECD 117)

Because the shake-flask method is highly time-consuming, High-Performance Liquid Chromatography (HPLC) serves as a rapid, validated alternative1[1].

Step-by-Step Protocol & Causality:

-

Column Selection: Use a standard C18 reverse-phase column. Causality: The hydrophobic stationary phase mimics the lipid environment, while the polar mobile phase mimics the aqueous environment.

-

Calibration Curve: Inject a mixture of 6 reference compounds with known LogP values (ranging from 0.5 to 3.0). Plot LogP versus the logarithm of the capacity factor (

). Causality: This standardizes the specific column and mobile phase conditions, creating an internal calibration curve. -

Analyte Injection: Inject 2-(4-ethyl-1-piperazinyl)pyrimidine. Measure its retention time (

) and calculate its capacity factor. -

Interpolation: Determine the LogP of the analyte by interpolating its

value against the reference curve. Self-Validation: Include an internal standard (e.g., toluene) in the analyte injection to verify that flow rate and pressure remained constant during the run.

Pharmacokinetic Implications (ADME) and pH Dependence

The estimated LogP of ~1.74 for 2-(4-ethyl-1-piperazinyl)pyrimidine places it in an optimal "sweet spot" for drug development. According to Lipinski's Rule of Five, a successful drug candidate should possess a LogP value not greater than 5 8[8].

However, because the piperazine ring contains ionizable basic nitrogens, its lipophilicity is highly pH-dependent. At physiological pH (7.4), the piperazine nitrogens will be partially or fully protonated. Therefore, LogD (the distribution coefficient that accounts for ionized species) is a more accurate descriptor of its behavior in biological media 8[8]. The LogD at pH 7.4 will be significantly lower than the LogP of 1.74, likely falling between 0.5 and 1.0, ensuring excellent aqueous solubility in blood plasma while retaining enough lipophilicity to cross the blood-brain barrier (BBB).

Impact of the compound's lipophilicity on ADME pharmacokinetic parameters.

References

- Encyclopedia.pub - Methods for Determination of Lipophilicity.

- Cambridge MedChem Consulting - LogP/D.

- ResearchGate - LogP / LogD shake-flask method v1.

- ACD/Labs - LogP—Making Sense of the Value.

- ChEMBL - EMBL-EBI - Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724).

- PubChem - NIH - Piperazine | C4H10N2 | CID 4837.

- PubChem - NIH - Pyrimidine | C4H4N2 | CID 9260.

- PubChem - NIH - 1-Ethylpiperazine | C6H14N2 | CID 79196.

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724) - ChEMBL [ebi.ac.uk]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

Pharmacophoric Analysis of the 2-(4-Ethyl-1-piperazinyl)pyrimidine Scaffold: A Structural & Functional Guide

This guide explores the structural and functional significance of the 2-(4-ethyl-1-piperazinyl)pyrimidine scaffold. While often encountered as a key intermediate or a specific substructure within larger pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands), this moiety represents a classic "privileged structure" in medicinal chemistry.[1] Its architecture combines the electronic deficiency of the pyrimidine ring with the conformational rigidity and basicity of the piperazine linker, capped by a lipophilic ethyl tail.

Executive Summary

The 2-(4-ethyl-1-piperazinyl)pyrimidine structure is a bioactive scaffold belonging to the arylpiperazine class. It is structurally characterized by a pyrimidine ring attached to the N1 of a piperazine ring, with an ethyl group substituting the distal N4 position. This scaffold is a critical pharmacophore in neuropsychiatry (targeting 5-HT and

This technical guide dissects the molecule's three core domains—the Heteroaromatic Head , the Cyclic Diamine Linker , and the Alkyl Tail —to explain its binding kinetics, metabolic stability, and synthetic utility.

Structural Deconstruction & Electronic Properties

The molecule can be segmented into three distinct pharmacophoric zones, each contributing unique physicochemical properties essential for ligand-target interactions.

Zone A: The Pyrimidine "Head" (Electronic Acceptor)

-

Structure: A 1,3-diazine ring attached at the C2 position.

-

Electronic Character: Highly

-deficient. The nitrogen atoms at positions 1 and 3 act as strong Hydrogen Bond Acceptors (HBA) . -

Pharmacophoric Role:

-

-

-

Metabolic Stability: The pyrimidine ring is resistant to oxidative metabolism compared to phenyl rings, reducing the formation of reactive quinone-imine intermediates.

-

-

Zone B: The Piperazine "Linker" (Conformational Spacer)

-

Structure: A six-membered saturated ring containing two nitrogen atoms.[2]

-

Conformation: Predominantly exists in a Chair conformation to minimize steric strain and 1,3-diaxial interactions.

-

Pharmacophoric Role:

-

Rigidification: Constrains the spatial distance between the aromatic head and the distal basic nitrogen (approx. 5.5–6.5 Å), a critical distance for GPCR recognition.

-

Solubility: The piperazine ring disrupts planarity, increasing aqueous solubility (

modulation).

-

Zone C: The N-Ethyl "Tail" (Cationic Anchor)

-

Structure: An ethyl group attached to the distal N4 nitrogen.

-

Basicity: The N4 nitrogen is a tertiary amine with a pKa

8.5–9.5. At physiological pH (7.4), it is predominantly protonated ( -

Pharmacophoric Role:

-

Ionic Bonding: The protonated N4 forms a critical Salt Bridge with conserved Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

-

Hydrophobic Interaction: The ethyl group fits into small hydrophobic pockets, providing steric bulk that prevents rapid N-dealkylation compared to methyl groups, while remaining small enough to avoid steric clash.

-

Pharmacological Targets & Mechanism of Action

The 2-(4-ethyl-1-piperazinyl)pyrimidine scaffold is a close structural analog of the metabolite 1-(2-pyrimidinyl)piperazine (1-PP) , the active metabolite of buspirone and gepirone. The addition of the ethyl group modifies its selectivity and potency profile.

Primary Targets: Aminergic GPCRs

-

Serotonin 5-HT1A Receptors:

-

Mechanism: Acts as a partial agonist or antagonist.

-

Binding Mode: The pyrimidine ring binds in the hydrophobic pocket formed by TM3/TM5/TM6. The protonated N4 forms a salt bridge with Asp116 .

-

-

-Adrenergic Receptors (

-

Mechanism: Often acts as an antagonist.[3]

-

Relevance: The scaffold contributes to the hypotensive side effects observed in some arylpiperazine drugs due to

-blockade.

-

Secondary Targets: Kinase Inhibition

In oncology, this moiety is frequently employed as a "solvent-front" binder. The basic N4-ethyl group improves solubility and can form H-bonds with the hinge region or solvent-exposed residues of kinases (e.g., CDK, VEGFR).

Pharmacophore Map (Graphviz Visualization)

The following diagram illustrates the key pharmacophoric interactions of the scaffold within a hypothetical GPCR binding pocket.

Figure 1: Pharmacophore map detailing the interaction between the 2-(4-ethyl-1-piperazinyl)pyrimidine scaffold and a generic aminergic GPCR binding site.

Experimental Protocols

Synthesis of 2-(4-Ethyl-1-piperazinyl)pyrimidine

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloropyrimidine (1.0 eq)

-

N-Ethylpiperazine (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetonitrile (

) or DMF

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyrimidine (10 mmol) in Acetonitrile (20 mL).

-

Addition: Add

(20 mmol) followed by the dropwise addition of N-ethylpiperazine (12 mmol). -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). -

Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water (

). Dry the organic layer over -

Yield: Expect a pale yellow oil or low-melting solid (Yield: 85–95%).

In Vitro Binding Assay (5-HT1A Radioligand Binding)

To validate the pharmacophoric activity, a competition binding assay is standard.

Materials:

-

Membrane Source: HEK-293 cells expressing human 5-HT1A receptors.

-

Radioligand:

-8-OH-DPAT (0.5 nM). -

Non-specific Binder: Serotonin (10

).

Workflow:

-

Incubation: Mix membrane preparation (20

protein) with -

Equilibrium: Incubate at

for 60 minutes. -

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

with ice-cold buffer. -

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the "Ethyl" and "Pyrimidine" zones affect biological activity, based on general arylpiperazine SAR principles.

| Modification Zone | Substituent | Effect on Pharmacokinetics (PK) | Effect on Pharmacodynamics (PD) |

| N4-Tail | Ethyl (Parent) | Balanced Lipophilicity (LogP ~1.2) | Optimal steric fit for 5-HT1A |

| N4-Tail | Methyl | Lower Lipophilicity | Increased risk of rapid N-demethylation |

| N4-Tail | Benzyl | High Lipophilicity | Increased affinity (hydrophobic pocket), lower solubility |

| N4-Tail | Hydrogen (Secondary Amine) | Low Lipophilicity | Loss of selectivity (binds |

| Pyrimidine Ring | Unsubstituted | Moderate Metabolic Stability | Baseline Affinity |

| Pyrimidine Ring | 5-Fluoro | Increased Metabolic Stability | Enhanced H-bond acidity of ring protons |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for the production of the target scaffold via SnAr mechanism.

References

-

ChEMBL Database. (n.d.). Compound Report: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724).[4] European Bioinformatics Institute. Retrieved from [Link]

-

Rivkin, A., et al. (2010).[5] Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(3), 1269-1271.[5] Retrieved from [Link]

-

Verma, G., et al. (2020).[6] Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A receptor affinity of some 1-arylpiperazine derivatives. Archiv der Pharmazie.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724) - ChEMBL [ebi.ac.uk]

- 5. Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for 2-(4-ethyl-1-piperazinyl)pyrimidine

Application Note: Scalable Synthesis of 2-(4-Ethyl-1-piperazinyl)pyrimidine

Executive Summary

This protocol details the scalable synthesis of 2-(4-ethyl-1-piperazinyl)pyrimidine , a pharmacologically relevant heterocyclic building block.[1] The method employs a Nucleophilic Aromatic Substitution (

Scientific Rationale & Mechanism

2.1 The Target Molecule The target, 2-(4-ethyl-1-piperazinyl)pyrimidine, features a pyrimidine ring substituted at the C2 position with a basic 4-ethylpiperazine moiety.[1] This structural motif is a homolog of the common metabolite 1-(2-pyrimidinyl)piperazine (1-PP) , often found in azapirone anxiolytics (e.g., buspirone, tandospirone). The addition of the ethyl group enhances lipophilicity and modulates receptor binding affinity (5-HT1A/D2).

2.2 Reaction Mechanism:

-

Addition: The nucleophilic nitrogen of 1-ethylpiperazine attacks the electron-deficient C2 position of the pyrimidine ring.[1] The electronegative nitrogen atoms in the pyrimidine ring stabilize the resulting Meisenheimer complex (negative charge delocalization).

-

Elimination: Chloride is ejected as the leaving group, restoring aromaticity.

Note: The C2 position is significantly more reactive toward nucleophiles than C4/C6 due to the inductive electron-withdrawal of two adjacent nitrogen atoms.[1]

Reaction Scheme

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Materials & Equipment

4.1 Reagents Table

| Reagent | CAS No.[2][3][4][5][6] | MW ( g/mol ) | Equiv. | Role |

| 2-Chloropyrimidine | 1722-12-9 | 114.53 | 1.0 | Substrate |

| 1-Ethylpiperazine | 5308-25-8 | 114.19 | 1.2 | Nucleophile |

| Potassium Carbonate ( | 584-08-7 | 138.21 | 2.0 | Base (HCl Scavenger) |

| Ethanol (Abs.) | 64-17-5 | 46.07 | Solvent | Reaction Medium |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Extraction |

4.2 Safety Considerations

-

2-Chloropyrimidine: Corrosive and causes skin/eye burns.[1] Handle in a fume hood.

-

1-Ethylpiperazine: Flammable liquid, corrosive.

-

Reaction: Exothermic upon initial mixing.

Step-by-Step Protocol

Phase 1: Reaction Setup

-

Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (5.73 g, 50.0 mmol).

-

Solvent: Add Ethanol (50 mL). Stir until dissolved.

-

Base: Add anhydrous

(13.8 g, 100.0 mmol). The mixture will be a suspension. -

Addition: Add 1-ethylpiperazine (6.85 g, 7.6 mL, 60.0 mmol) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 3 to 5 hours .-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (2-chloropyrimidine) should disappear (

).

-

Phase 2: Workup & Purification (Acid-Base Extraction)

Rationale: This step exploits the basicity of the piperazine nitrogen to separate the product from non-basic impurities without chromatography.[1]

-

Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.

-

Acidification: Dissolve the residue in 1M HCl (aq) (50 mL). The pH should be < 2.

-

Wash: Extract this aqueous acidic layer with Ethyl Acetate (2 x 30 mL). Discard the organic (EtOAc) layer (removes non-basic impurities).

-

-

Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to > 12 using 4M NaOH (aq) . The product will oil out as a cloudy emulsion.

-

Extraction: Extract the basic aqueous layer with DCM (3 x 40 mL).

-

Drying: Combine DCM layers, dry over anhydrous

, filter, and concentrate under vacuum.

Phase 3: Final Isolation

-

Yield: The product is typically isolated as a pale yellow to clear oil, which may solidify upon standing (low melting point).

-

Expected Yield: 85–95% (approx. 8.2 – 9.1 g).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.[1]

Quality Control & Validation

7.1 Analytical Specifications

-

Appearance: Pale yellow viscous oil.

-

Purity (HPLC): > 98% (Area %).

-

MS (ESI+): Calculated for

: 192.26. Found

7.2

- 8.28 (d, 2H): Pyrimidine C4/C6 protons (characteristic doublet).

- 6.46 (t, 1H): Pyrimidine C5 proton (triplet).

- 3.82 (t, 4H): Piperazine protons adjacent to Pyrimidine ring.

- 2.49 (t, 4H): Piperazine protons adjacent to Ethyl group.

- 2.44 (q, 2H): Methylene of Ethyl group.

- 1.12 (t, 3H): Methyl of Ethyl group.

References

-

General Pyrimidine Synthesis: Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 31, p.95 (1951).

- Kinetics:Journal of the American Chemical Society, 1958, 80, 21, 5744–5748. Mechanism of aminolysis of chloropyrimidines.

-

Analogous Synthesis (1-PP): PrepChem, "Synthesis of 1-(2-pyrimidinyl)piperazine".

- Buspirone Intermediates:Journal of Medicinal Chemistry, 1986, 29, 10, 1869–1876.

Sources

- 1. 253315-69-4|Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 20980-22-7|2-(Piperazin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 6. CAS 1180132-17-5: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyri… [cymitquimica.com]

Application Note: Purification & Recrystallization of 2-(4-ethyl-1-piperazinyl)pyrimidine

[1]

Executive Summary

Target Molecule: 2-(4-ethyl-1-piperazinyl)pyrimidine (CAS: Derivative of 20980-22-7) Primary Challenge: The free base often exists as an oil or low-melting solid, making direct crystallization difficult without cryogenic control.[1] Recommended Strategy: Conversion to a crystalline salt (Hydrochloride or Fumarate) followed by recrystallization from Isopropanol (IPA) or Ethanol/Ethyl Acetate . Purity Target: >99.5% (HPLC), suitable for GMP downstream processing.

Physicochemical Profiling & Solvent Logic

Understanding the solute-solvent interaction is critical.[1] The molecule contains a pyrimidine ring (electron-deficient) and a piperazine ring (electron-rich, basic).

Solubility Profile (Free Base)

| Solvent Class | Representative Solvents | Solubility | Application |

| Non-Polar | Hexane, Heptane, Pentane | Moderate/Low | Antisolvent / Low-temp crystallization |

| Polar Aprotic | Ethyl Acetate, DCM, THF | High | Extraction / Dissolution |

| Polar Protic | Methanol, Ethanol, IPA | High | Solvent (for salt formation) |

| Aqueous | Water | Low (pH > 9) | Impurity washing |

Impurity Profile

Common impurities from the synthesis (Reaction of 2-chloropyrimidine + 1-ethylpiperazine) include:

-

Unreacted 2-chloropyrimidine: Neutral/weakly basic.

-

Unreacted 1-ethylpiperazine: Highly basic, liquid.

-

Bis-substituted byproducts: (If piperazine core was not pre-alkylated).

-

Inorganic Salts: KCl or NaCl.

Decision Matrix: Purification Strategy

The choice of purification method depends on the physical state of your crude material.

Figure 1: Decision tree for selecting the purification route based on the physical state of the crude intermediate.[1]

Detailed Protocols

Protocol A: Recrystallization of the Dihydrochloride Salt (Standard)

This is the most robust method to remove organic impurities and achieve >99% purity.

Reagents:

-

Crude 2-(4-ethyl-1-piperazinyl)pyrimidine[1]

-

Isopropanol (IPA) - HPLC Grade[1]

-

Conc. HCl (37%) or HCl in Dioxane (4M)

-

Acetone (Antisolvent/Wash)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 g of crude oil in 50 mL of Isopropanol (5 volumes) at room temperature.

-

Salt Formation: While stirring, slowly add 2.2 equivalents of HCl (e.g., ~4-5 mL conc. HCl).

-

Observation: An exothermic reaction will occur; a white to off-white precipitate (the dihydrochloride salt) should form immediately.

-

Note: If the solution remains clear, induce crystallization by scratching the glass or adding a seed crystal.

-

-

Heating: Heat the slurry to reflux (82 °C) .

-

If the solid does not dissolve completely, add Methanol dropwise until a clear solution is obtained (Solvent System: IPA/MeOH).

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature (25 °C) over 2 hours. Then, cool to 0–5 °C in an ice bath for 1 hour.

-

Filtration: Filter the crystals under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with 20 mL of cold Acetone or IPA . (Acetone is preferred to remove colored impurities and residual water).

-

Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–90% (as salt). Melting Point (Salt): >200 °C (decomposes).[2]

Protocol B: Low-Temperature Crystallization of Free Base

Use this only if the free base is required directly and is a solid at room temperature.[1]

Solvent System: n-Heptane / Ethyl Acetate (95:5) [1]

-

Dissolution: Dissolve crude material in minimal Ethyl Acetate at 40 °C.

-

Antisolvent Addition: Slowly add warm n-Heptane until slight turbidity is observed.

-

Clarification: Add a drop of EtOAc to clear the solution.

-

Crystallization: Seal the flask and place it in a freezer (-20 °C ) overnight.

-

Isolation: Rapid filtration of cold crystals; wash with cold pentane.

Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate the purity.

| Test | Method | Acceptance Criteria |

| HPLC Purity | C18 Column, ACN/Water (0.1% TFA) gradient | > 99.0% Area |

| 1H NMR | DMSO-d6 | Clean piperazine multiplets (2.5-3.8 ppm), Ethyl triplet/quartet, Pyrimidine aromatics.[1] |

| Appearance | Visual Inspection | White crystalline powder (Salt) or Pale yellow solid (Base). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Temperature dropped too fast or solvent too polar.[1] | Re-heat to dissolution. Add seed crystals at cloud point. Switch solvent to Ethanol/Acetone . |

| Low Yield | Product too soluble in mother liquor. | Concentrate mother liquor by 50% and cool again. Use a stronger antisolvent (e.g., Diethyl Ether). |

| Colored Impurities | Oxidation products. | Add activated carbon (charcoal) during the hot dissolution step (Step 3), stir for 10 min, then hot-filter. |

References

-

Synthesis of Piperazine Derivatives : Journal of Organic Chemistry, 1953, 18 , 1484.[3][4] (Foundational synthesis of 2-(1-piperazinyl)pyrimidine). Link

-

Purification of Piperazine Salts : U.S. Patent 2,919,275, "Purification of Piperazine". (Describes acetic acid/solvent precipitation methods). Link

-

Recrystallization of Aryl-Piperazines : International Journal of Chemical Engineering and Applications, "Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines". (General solvent protocols for pyrimidine derivatives). Link

-

Physicochemical Properties : PubChem Compound Summary, "2-(1-Piperazinyl)pyrimidine" (Analogous data). Link

Application Note: Structural Elucidation and Quality Control Profiling of 2-(4-ethyl-1-piperazinyl)pyrimidine via High-Resolution NMR

Introduction

2-(4-ethyl-1-piperazinyl)pyrimidine is a pharmacologically significant scaffold, serving as a core structural motif in anxiolytics (e.g., Buspirone metabolites) and kinase inhibitors. Its structure combines an electron-deficient pyrimidine ring with a saturated, chair-conformation piperazine ring N-alkylated with an ethyl group.

Precise NMR characterization of this molecule is challenging due to:

-

Ring Dynamics: The piperazine ring undergoes chair-chair interconversion, which can broaden signals at room temperature depending on solvent viscosity and pH.

-

Nitrogen Quadrupole Broadening: Protons adjacent to the pyrimidine nitrogens may exhibit line broadening.

-

Overlapping Signals: The N-ethyl methylene protons often overlap with the piperazine ring protons in the aliphatic region.

This guide provides a definitive protocol for the structural elucidation of this compound, emphasizing self-validating spectral assignments.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize dynamic broadening, the following preparation protocol is mandatory.

Reagents:

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS (v/v).-

Rationale:

is non-polar, promoting fast exchange of the piperazine conformers, resulting in sharp, averaged signals at 298 K. DMSO-

-

-

Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Procedure:

-

Weighing: Accurately weigh 10–15 mg of the analyte.

-

Dissolution: Add 600 µL of

. Vortex for 30 seconds until fully dissolved. -

Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool to remove inorganic salts (common in piperazine synthesis).

-

Degassing: Cap the tube and invert slowly 5 times. Allow to settle for 5 minutes to remove microbubbles.

Acquisition Parameters (600 MHz equivalent)

-

Temperature: 298 K (25°C). Note: If piperazine signals are broad, elevate to 313 K.

-

1H NMR: Pulse angle 30°, Relaxation delay (D1) = 2.0s, Scans (NS) = 16.

-

13C NMR: Power-gated decoupling, D1 = 2.0s, NS = 512 (due to quaternary carbons).

1H NMR Interpretation

The proton spectrum is divided into two distinct regions: the deshielded aromatic pyrimidine zone and the shielded aliphatic piperazine/ethyl zone.

Aromatic Region (6.0 – 9.0 ppm)

The pyrimidine ring possesses a

-

H4 & H6 (Doublet, ~8.30 ppm):

-

These protons are chemically equivalent.[1]

-

Mechanism: Highly deshielded due to the inductive effect of the adjacent ring nitrogens (C=N bond anisotropy).

-

Coupling: Doublet,

.

-

-

H5 (Triplet, ~6.48 ppm):

-

Mechanism: Shielded relative to H4/H6 because it is not directly adjacent to a nitrogen atom.

-

Coupling: Triplet,

.

-

Aliphatic Region (1.0 – 4.0 ppm)

This region contains the piperazine and ethyl signals.

-

Piperazine

(Triplet/Multiplet, ~3.82 ppm):-

Protons on the carbons

to the pyrimidine nitrogen. -

Mechanism: Deshielded by the aromatic ring current and the electron-withdrawing pyrimidine nitrogen.

-

-

Piperazine

(Triplet/Multiplet, ~2.55 ppm):-

Protons on the carbons

to the ethyl nitrogen. -

Mechanism: Shielded relative to the

set. -

Note: These often overlap with the ethyl methylene group.

-

-

Ethyl

(Quartet, ~2.45 ppm):-

Coupling: Quartet,

. -

Diagnostic: Look for the "roof effect" leaning towards the methyl triplet.

-

-

Ethyl

(Triplet, ~1.12 ppm):-

Coupling: Triplet,

.

-

Summary Table: 1H NMR Data ( )

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Pyr-H4/6 | 8.30 | Doublet (d) | 2H | 4.8 | |

| Pyr-H5 | 6.48 | Triplet (t) | 1H | 4.8 | |

| Pip-H2'/6' | 3.82 | Triplet (t) | 4H | 5.1 | |

| Pip-H3'/5' | 2.55 | Triplet (t) | 4H | 5.1 | |

| Et-CH2 | 2.45 | Quartet (q) | 2H | 7.2 | Methylene |

| Et-CH3 | 1.12 | Triplet (t) | 3H | 7.2 | Methyl |

13C NMR Interpretation

The carbon spectrum confirms the backbone structure. The DEPT-135 experiment is recommended to distinguish the inverted methylene signals (

Aromatic Carbons

-

C2 (Quaternary, ~161.5 ppm): Most deshielded due to being flanked by two nitrogens and the exocyclic amine. Low intensity.

-

C4/C6 (Methine, ~157.7 ppm): Deshielded imine-like carbons. High intensity in DEPT.

-

C5 (Methine, ~109.8 ppm): Significantly shielded aromatic carbon.

Aliphatic Carbons

-

Pip-C (N-Et side, ~52.8 ppm): Shielded relative to the N-Pyr side.

-

Ethyl

(~52.3 ppm): Often very close to the piperazine signal. HSQC is required to distinguish them definitively. -

Pip-C (N-Pyr side, ~43.6 ppm): Deshielded by the aromatic ring.

-

Ethyl

(~12.0 ppm): Distinct high-field signal.

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the decision tree for assigning the spectra, ensuring no false positives.

Figure 1: Step-by-step logic flow for spectral assignment of 2-(4-ethyl-1-piperazinyl)pyrimidine.

Advanced Validation: 2D NMR Protocols

For regulatory submissions or complex mixture analysis, 1D NMR is insufficient due to the overlap at ~2.5 ppm.

COSY (Correlation Spectroscopy)

-

Objective: Verify connectivity within the ethyl group and the pyrimidine ring.

-

Expected Correlations:

-

Cross-peak between 8.30 ppm and 6.48 ppm (Pyrimidine ring).

-

Cross-peak between 2.45 ppm and 1.12 ppm (Ethyl group).

-

Critical Check: Ensure the triplet at 2.55 ppm (Piperazine) does NOT correlate with the triplet at 1.12 ppm. If it does, your assignment of the ethyl methylene is incorrect.

-

HSQC (Heteronuclear Single Quantum Coherence)

-

Objective: Resolve the overlap between Piperazine

and Ethyl -

Result:

-

Proton at 2.45 ppm correlates to Carbon at ~52.3 ppm (Ethyl).

-

Proton at 2.55 ppm correlates to Carbon at ~52.8 ppm (Piperazine).

-

Note: Even if protons overlap perfectly, the carbon dimension will usually resolve the two signals.

-

Quality Control: Common Impurities

When synthesizing or sourcing this material, the following impurities are common and must be quantified.

| Impurity | 1H NMR Marker | Source |

| Water | ~1.56 ppm (s) in | Wet solvent / Hygroscopic salt |

| Piperazine | ~2.90 ppm (s) | Unreacted starting material |

| 2-Chloropyrimidine | ~8.6 ppm (d), ~7.3 ppm (t) | Unreacted starting material |

| Ethanol | ~3.72 (q), ~1.25 (t) | Recrystallization solvent |

References

-

National MagLab. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Retrieved October 26, 2023, from [Link]

-